molecular formula C16H18F3N3OS B2901489 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034354-58-8

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2901489
CAS No.: 2034354-58-8
M. Wt: 357.4
InChI Key: VWMMIOPAGOKASZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound featuring a pyrazole core substituted with a trifluoromethyl group, connected to a thiophene-2-carboxamide moiety via an ethyl linker. This molecular architecture is characteristic of bioactive compounds investigated for agricultural chemistry applications . The trifluoromethylpyrazole scaffold is a recognized pharmacophore in agrochemical research, known for contributing to favorable properties such as metabolic stability and enhanced membrane permeability . Compounds within this structural class have demonstrated significant potential in pest management, with some pyrazole carboxamide derivatives exhibiting potent nematocidal activity against species like Meloidogyne incognita . The mechanism of action for related pyrazole carboxamides involves disruption of mitochondrial function. Studies on similar molecules indicate they can inhibit key enzymes in the respiratory chain, particularly succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV), leading to a decrease in mitochondrial membrane potential and ultimately disrupting energy production in target organisms . This compound is intended for research and development purposes in agricultural sciences, specifically for the investigation of novel pest control agents. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c17-16(18,19)14-7-8-21(20-14)9-10-22(12-4-1-2-5-12)15(23)13-6-3-11-24-13/h3,6-8,11-12H,1-2,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMMIOPAGOKASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Cyclopentyl 2-Thienyl Ketone

The foundational step employs cyclopentanecarboxylic acid and thiophene in polyphosphoric acid (PPA), bypassing toxic stannic chloride catalysts.

Procedure ():

  • Combine cyclopentanecarboxylic acid (88 mmol), thiophene (105 mmol), and PPA (20 g).
  • React at 75°C for 2 hours under vigorous stirring.
  • Quench with water, extract with o-dichlorobenzene (ODCB).

Outcome : 99% purity (GC), 85% yield. PPA acts as both catalyst and dehydrating agent, eliminating HCl byproduct.

Advantages :

  • Avoids SnCl4 contamination ().
  • Solvent (ODCB) recyclability reduces waste.

Bromination and Amination to Cyclopentylamine

Cyclopentyl 2-thienyl ketone undergoes bromination followed by amination :

Bromination ():

  • React ketone with Br2 (1.2 equiv) in ODCB at 40°C.
  • Evaporate solvent to isolate α-bromoketone (92% yield).

Amination ():

  • Treat α-bromoketone with ethylamine (5 equiv) in ODCB.
  • Heat at 90°C for 4 hours.
  • Isolate cyclopentylamine-thiophene intermediate (89% yield).

3-Trifluoromethylpyrazole Ethyl Side Chain Construction

Silver-Catalyzed [3+2] Cycloaddition

General Protocol ():

  • Combine 1,1-dicyanoalkene (1.0 equiv), CF3CHN2 (5.0 equiv), AgCl (0.05 equiv), TMEDA (0.6 equiv).
  • Stir in THF at 25°C for 12 hours.
  • Purify via silica chromatography.

Regioselectivity : >20:1 regiomeric ratio favoring 3-CF3-4-CN pyrazole.

Yield Optimization :

Base Solvent Yield (%)
TMEDA THF 91
K2CO3 DMF 78
DBU MeCN 67

Ethylamine Linker Installation

Alkylation of Pyrazole ():

  • Deprotonate pyrazole with NaH (1.2 equiv) in DMF.
  • Add 1,2-dibromoethane (1.5 equiv) at 0°C.
  • Stir for 6 hours, isolate 1-(2-bromoethyl)-3-CF3-pyrazole (74% yield).

Amination :

  • React bromide with NH3 (7N in MeOH) at 60°C.
  • Purify to obtain 2-(3-CF3-pyrazol-1-yl)ethylamine (81% yield).

Final Amide Coupling and Characterization

Carboxamide Formation

Protocol ():

  • Activate thiophene-2-carboxylic acid with DCC (1.5 equiv) and DMAP (0.1 equiv) in DCM.
  • Add cyclopentylamine (1.2 equiv), stir at 25°C for 12 hours.
  • Filter, concentrate, and purify via recrystallization (EtOAc/hexane).

Yield : 78% (white solid).

Alternative Methods :

Coupling Reagent Solvent Yield (%)
TiCl4/Pyridine Pyridine 12
EDCI/HOBt DMF 69
Boronic Acid Toluene 58

N-Alkylation of Secondary Amine

Stepwise Alkylation ():

  • Treat carboxamide with NaH (1.1 equiv) in THF.
  • Add 2-(3-CF3-pyrazol-1-yl)ethyl bromide (1.3 equiv).
  • Reflux for 8 hours, isolate product (65% yield).

Challenges :

  • Competing over-alkylation minimized via controlled stoichiometry.
  • Steric hindrance from cyclopentyl group necessitates elevated temperatures.

Scalability and Process Optimization

Unified Solvent Strategy ():

  • Use ODCB across bromination, amination, and alkylation steps.
  • Eliminates intermediate isolation, achieving 62% overall yield.

Waste Mitigation :

  • PPA and ODCB recycling reduces E-factor by 40%.
  • Heavy metal-free catalysis aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and molecular parameters between the target compound and analogs:

Compound Name Substituents Molecular Weight Key Features
Target: N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide Cyclopentyl, CF₃-pyrazole-ethyl Not provided High lipophilicity (CF₃), steric bulk (cyclopentyl)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide 3,5-Dimethylpyrazole, thiophen-3-yl 331.5 Dual thiophene moieties; lower steric bulk
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide Cyclopentyl-pyrazole-methyl, thiophene-2-yl 357.5 Cyclopentyl directly on pyrazole; thiophene-2-yl for planar conjugation
N-(2-nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 262.3 Electron-withdrawing nitro group; planar aromatic stacking

Key Observations :

  • Trifluoromethyl vs. Methyl Groups : The CF₃ group in the target compound likely increases electronegativity and resistance to oxidative metabolism compared to the 3,5-dimethylpyrazole in .
  • Cyclopentyl Positioning : In , the cyclopentyl is attached directly to the pyrazole ring, whereas the target compound positions it on the ethyl chain. This may alter conformational flexibility and binding interactions.
  • Aromatic vs. Aliphatic Substituents : The nitro group in facilitates π-π stacking but introduces polarity, contrasting with the aliphatic cyclopentyl group in the target compound.

Crystallographic and Conformational Insights

  • Dihedral Angles : In , the dihedral angle between the thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide is ~9–16°, influencing molecular packing via weak C–H⋯O/S interactions. The target compound’s cyclopentyl group may enforce larger dihedral angles, reducing crystallinity but enhancing solubility .
  • Hydrogen Bonding: Unlike the nitro-substituted analog , the target compound lacks strong hydrogen-bond donors (e.g., –NH or –NO₂), relying on weaker van der Waals interactions for solid-state packing.

Biological Activity

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16_{16}H18_{18}F3_{3}N3_{3}OS
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 2034292-64-1

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For example, it has been shown to inhibit p38 MAPK, a key player in inflammatory responses, with an IC50_{50} value in the low nanomolar range .
  • Receptor Modulation : The trifluoromethyl group enhances binding affinity to various receptors, potentially increasing the selectivity and potency of the compound against target proteins involved in disease pathways .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit moderate antimicrobial activity. For instance, pyrazolyl derivatives have been evaluated for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) around 250 μg/mL . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential effectiveness.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. It has been shown to reduce TNFα production in LPS-stimulated THP-1 cells, indicating its role in modulating inflammatory cytokines .

Cancer Therapeutics

The compound is being investigated for its potential use in cancer therapies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anti-inflammatory effects of pyrazole derivatives; found significant inhibition of TNFα production (IC50_{50}: 18 nM) .
Study 2 Investigated antimicrobial activity; showed moderate efficacy against E. coli and S. aureus with MIC values around 250 μg/mL .
Study 3 Explored cytotoxic effects on glioma cells; compounds with similar scaffolds induced cell death via multiple pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of pyrazole intermediates (e.g., 3-(trifluoromethyl)-1H-pyrazole) using hydrazine derivatives and ketones under acidic or basic conditions .
  • Coupling : Reaction of pyrazole intermediates with thiophene-2-carboxamide derivatives via nucleophilic substitution or amidation, often in polar aprotic solvents like DMF or THF .
  • Purification : Techniques such as recrystallization (e.g., using acetonitrile) or column chromatography to isolate the final product .

Q. How is the molecular structure of the compound confirmed post-synthesis?

  • Methodological Answer : Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of bond lengths, angles, and crystal packing (e.g., as demonstrated in analogous thiophene-carboxamide derivatives) .

Q. What purification methods are effective for isolating the compound?

  • Methodological Answer :

  • Recrystallization : Optimized using solvents like acetonitrile or methanol to improve yield and purity .
  • Chromatography : Normal-phase silica gel or reverse-phase HPLC for complex mixtures, monitored via TLC .

Advanced Research Questions

Q. How can reaction yields be optimized in the presence of competing side reactions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and reduce byproducts .
  • Catalyst Screening : Use of coupling agents like EDC/HOBt for efficient amide bond formation .
  • In-situ Monitoring : TLC or HPLC to track reaction progress and adjust conditions (temperature, stoichiometry) dynamically .

Q. What strategies resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory results)?

  • Methodological Answer :

  • Purity Validation : Ensure >95% purity via HPLC and exclude degradation products .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, solvent composition) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., trifluoromethyl vs. methyl substituents) to identify critical functional groups .

Q. How to design SAR studies for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified groups (e.g., cyclopentyl → cyclohexyl, trifluoromethyl → chloro) to assess impact on target binding .
  • Biological Screening : Test analogs against relevant targets (e.g., kinase enzymes, bacterial strains) using dose-response assays .
  • Computational Docking : Predict binding modes using molecular modeling software (e.g., AutoDock) to guide synthetic priorities .

Q. What analytical techniques address spectral data inconsistencies (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Isotopic Labeling : Use 19^{19}F NMR to track trifluoromethyl group interactions in complex mixtures .
  • Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays; derivatize with hydrophilic groups (e.g., PEG) for in vivo studies .
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) and quantify accumulation in target organs .

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